2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-18(22)12-19/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNQEILKZXQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone
Cyclohexanone is reacted with benzyl-isopropyl amine in the presence of a reducing agent (e.g., NaBH₃CN) to form N-benzyl-isopropyl-cyclohexylamine . This step typically achieves 70–78% yield.
Reaction Conditions :
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Solvent: Methanol or ethanol
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Temperature: 25–40°C
-
Catalyst: None required
Acetamide Coupling via Mixed Anhydride Intermediates
The cyclohexylamine intermediate is coupled with 2-aminoacetic acid derivatives using a mixed anhydride approach:
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Activation : 2-Aminoacetic acid is treated with isobutyl chloroformate and N-methylmorpholine in dichloromethane to form a reactive mixed anhydride.
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Coupling : The anhydride reacts with N-benzyl-isopropyl-cyclohexylamine at −40°C to −70°C, yielding the acetamide precursor.
Key Data :
Deprotection and Final Product Isolation
Protected acetamide intermediates (e.g., tert-butoxycarbonyl, Boc) are deprotected using HCl in dioxane or trifluoroacetic acid. The final product is isolated via recrystallization or column chromatography.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling of 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide with benzyl-isopropyl-cyclohexylamine in isopropyl alcohol, reducing reaction time from hours to minutes (30–60 seconds).
Advantages :
Chiral Resolution Using Tartaric Acid Derivatives
For enantiomerically pure products, resolution is achieved via salt formation with (D)-(+)-ditoluoyl tartaric acid . The (R)-enantiomer is preferentially crystallized, with 85–90% enantiomeric excess.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Hydrogenation
Palladium on carbon (Pd/C) catalyzes the reduction of nitro intermediates to amines, achieving >95% conversion.
Characterization and Quality Control
The final product is validated using:
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¹H NMR : δ 1.28 (d, CH(CH₃)₂), 2.70–2.78 (m, NCH₂), 7.80–8.38 (m, Ar-H).
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HPLC Purity : >98% using C18 columns (acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 70–78 | 95 | Scalability |
| Microwave-Assisted | 85 | 98 | Speed |
| Chiral Resolution | 68 | 99 | Enantioselectivity |
Industrial-Scale Considerations
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Cost Efficiency : Reductive amination is preferred for large-scale production due to lower reagent costs.
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Waste Management : Ethyl acetate/hexane systems are recycled, reducing environmental impact.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs in Opioid Receptor Modulation
U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) shares a cyclohexyl-acetamide core but differs in substituents:
- Substituents: U-47700 has a 3,4-dichlorophenyl group and dimethylamino moiety, while the target compound features a benzyl-isopropyl-amino group.
| Compound | MOR Affinity (Ki) | Key Structural Differences |
|---|---|---|
| U-47700 | 7.5 nM | 3,4-Dichlorophenyl, dimethylamino |
| Target Compound | Not reported | Benzyl-isopropyl-amino, no halogenation |
Anticancer Acetamide Derivatives
Several cyclohexyl-containing acetamides demonstrate antiproliferative activity:
- Compound 3e (): Exhibited IC₅₀ values lower than doxorubicin in HepG2 (liver) and MCF-7 (breast) cancer cells.
- Compound 4c/4e (): Showed IC₅₀ < 12 µg/mL against HL-60 leukemia cells.
The target compound’s benzyl-isopropyl group may enhance lipophilicity, improving membrane permeability compared to pyridin-4-ylimino or furochromone derivatives. However, its lack of electron-withdrawing groups (e.g., nitro or methoxy) could limit DNA intercalation efficacy .
Anti-inflammatory and Analgesic Derivatives
Substituted phenoxy acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) demonstrated:
- Anti-inflammatory activity : 40–60% reduction in carrageenan-induced edema.
- Analgesic activity : Prolonged response time in Eddy’s hot plate tests .
The target compound’s tertiary amine may confer greater metabolic stability than bromocyclohexyl or camphor-derived analogs, though its bulky substituents could hinder target engagement.
Physico-chemical and Structural Comparisons
The target compound’s higher nitrogen content (4 vs. 2–3 N atoms in analogs) may enhance hydrogen bonding, influencing solubility and receptor interactions.
Research Implications and Gaps
- Anticancer Potential: Testing against HepG2 and MCF-7 cell lines is warranted, given the efficacy of related acetamides .
- Synthetic Routes : Methods from and (e.g., cyclohexylamine condensation) could be adapted for scalable synthesis.
Biological Activity
2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, featuring a cyclohexyl ring and an acetamide moiety, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , characterized by the following structure:
- Cyclohexyl Ring : Provides a hydrophobic environment that may enhance interactions with lipid membranes.
- Benzyl-Isopropyl-Amino Group : This moiety is crucial for receptor binding and modulation of biological activity.
- Acetamide Moiety : This functional group may facilitate hydrogen bonding with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their function. For example, studies suggest that similar compounds can inhibit acetylcholinesterase, impacting neurotransmitter levels .
- Receptor Modulation : The acetamide group can interact with various receptors, potentially modulating signaling pathways involved in pain and inflammation .
Analgesic Properties
Research indicates that compounds structurally related to this compound exhibit analgesic properties. They have been shown to alleviate pain effectively, comparable to established analgesics like morphine but with reduced dependency risks .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Antimicrobial Activity
Emerging studies highlight the potential antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli, which are significant in clinical settings .
Case Studies
- Pain Relief Studies : A study demonstrated that derivatives of this compound provided significant pain relief in animal models without the addictive side effects associated with traditional opioids .
- Inflammation Models : In vitro and in vivo studies revealed that these compounds could significantly reduce inflammation markers in models of arthritis and other inflammatory conditions .
- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 20 µM against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide, and what analytical methods are used to confirm its purity?
- Synthesis : The compound can be synthesized via multi-step coupling reactions. For example, amide bond formation using carbodiimide-based coupling agents (e.g., TBTU) in dry dichloromethane (DCM) under nitrogen, with intermediates monitored by thin-layer chromatography (TLC) .
- Analytical Validation :
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NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon backbone.
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight verification.
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X-ray Crystallography : Single-crystal analysis to resolve 3D conformation .
Key Reaction Conditions Solvent: Dry DCM Coupling Agent: TBTU Temperature: 0–30°C Monitoring: TLC (hexane:ethyl acetate, 9:3)
Q. How is the compound’s stability assessed under varying storage conditions?
- Stability studies involve:
- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.
- Hygroscopicity Tests : Exposure to controlled humidity (e.g., 40–80% RH) over 30 days.
- Light Sensitivity : UV-Vis spectroscopy before/after UV exposure (e.g., 254 nm for 24 hours) .
Advanced Research Questions
Q. How can computational tools optimize the synthesis of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases predict feasible precursors and reaction steps. For example, cyclohexylamine derivatives are prioritized as intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Replication : Validate activity in ≥3 independent assays (e.g., IC₅₀ in enzyme inhibition studies).
- Structural Analog Comparison : Compare results with derivatives (e.g., 2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide) to isolate substituent effects .
- Meta-Analysis : Pool data from PubChem, NIST, and peer-reviewed studies to identify outliers .
Q. How are statistical experimental design methods applied to improve yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:
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Central Composite Design : Optimizes reaction time and temperature with minimal trials .
- Response Surface Methodology (RSM) : Maps yield against variables to identify maxima .
DoE Variables Range Tested Temperature 0–50°C Catalyst Loading 0.5–2.0 equiv Solvent Polarity DCM to DMF
Q. What safety protocols are critical when handling intermediates like 2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide?
- Hazard Mitigation :
- Ventilation : Use fume hoods for volatile intermediates.
- Personal Protective Equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
- Waste Management : Segregate halogenated waste for professional disposal .
Methodological Considerations
Q. How is the compound’s interaction with biomolecules characterized?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Q. What advanced separation techniques purify this compound from byproducts?
- High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients.
- Membrane Filtration : Nanofiltration (MWCO 500 Da) to remove low-MW impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
